molecular formula C18H14O B14356221 2-(Pyren-1-yl)ethan-1-ol CAS No. 93654-96-7

2-(Pyren-1-yl)ethan-1-ol

Cat. No.: B14356221
CAS No.: 93654-96-7
M. Wt: 246.3 g/mol
InChI Key: SQBQYJJJOFDXCB-UHFFFAOYSA-N
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Description

2-(Pyren-1-yl)ethan-1-ol is an organic compound that features a pyrene moiety attached to an ethanol group. Pyrene is a polycyclic aromatic hydrocarbon known for its photophysical and electronic properties. The presence of the ethanol group makes this compound versatile for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyren-1-yl)ethan-1-ol typically involves the reaction of pyrene with ethylene oxide or ethylene glycol under acidic or basic conditions. One common method is the Friedel-Crafts alkylation of pyrene with ethylene oxide in the presence of a Lewis acid catalyst such as aluminum chloride . Another approach involves the reduction of 2-(Pyren-1-yl)acetaldehyde using sodium borohydride or lithium aluminum hydride .

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts alkylation or catalytic hydrogenation processes. The choice of method depends on the desired purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Pyren-1-yl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.

Major Products Formed

    Oxidation: 2-(Pyren-1-yl)acetaldehyde, 2-(Pyren-1-yl)acetic acid.

    Reduction: 2-(Pyren-1-yl)ethane.

    Substitution: Various substituted pyrene derivatives depending on the nucleophile used.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a pyrene moiety and an ethanol group, which provides a balance of hydrophobic and hydrophilic properties. This makes it versatile for various chemical reactions and applications in different fields.

Properties

CAS No.

93654-96-7

Molecular Formula

C18H14O

Molecular Weight

246.3 g/mol

IUPAC Name

2-pyren-1-ylethanol

InChI

InChI=1S/C18H14O/c19-11-10-12-4-5-15-7-6-13-2-1-3-14-8-9-16(12)18(15)17(13)14/h1-9,19H,10-11H2

InChI Key

SQBQYJJJOFDXCB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCO

Origin of Product

United States

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